4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) CAS number 197966-97-5
4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) CAS number 197966-97-5
An In-Depth Technical Guide to 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) (CAS 197966-97-5)
Executive Summary
4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol), registered under CAS number 197966-97-5, is a polyfunctional organic molecule that, despite its commercial availability, remains largely uncharacterized in peer-reviewed literature. Its structure, featuring a primary amine, a tertiary amine, and two primary hydroxyl groups, presents a versatile scaffold ripe for exploration. This guide serves not as a review of existing data, but as a forward-looking technical analysis for the research professional. We will deconstruct the molecule's architecture to infer its physicochemical properties, propose logical synthetic and analytical workflows, and explore its potential applications as a building block in drug discovery and materials science. This document is designed to be a foundational resource, providing the theoretical and practical framework necessary to initiate and guide research into this promising, yet unexplored, chemical entity.
Molecular Profile and Inferred Physicochemical Properties
The core structure of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) consists of a central ethylenediamine-like core, N-substituted with two butan-1-ol chains. This unique combination of functional groups dictates its potential behavior in chemical and biological systems.
Caption: Chemical structure of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol).
The presence of two hydroxyl groups and two amine groups suggests high polarity and the potential for extensive hydrogen bonding, which would likely render the molecule soluble in water and other polar solvents. The amine groups also provide basic centers, allowing for salt formation to further modulate solubility. While experimental data is not publicly available, we can predict key properties using computational models.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
|---|---|---|
| Molecular Formula | C₁₀H₂₄N₂O₂ | Provides the elemental composition. |
| Molecular Weight | 204.31 g/mol | Falls within the range for "lead-like" molecules, suggesting good potential for oral bioavailability if other factors are optimized.[1] |
| Hydrogen Bond Donors | 3 (two -OH, one -NH₂) | High number suggests strong interactions with biological targets and good water solubility. |
| Hydrogen Bond Acceptors | 4 (two O, two N) | Contributes to polarity and potential for target binding. |
| Predicted LogP | ~ -1.0 to 0.5 | A low LogP value indicates hydrophilicity, which is favorable for solubility but may hinder passive membrane permeability. |
| Predicted pKa (Basic) | ~9.5-10.5 (Primary Amine) | The molecule will be predominantly protonated and positively charged at physiological pH (7.4), impacting cell permeability and target interactions. |
| Predicted pKa (Basic) | ~8.0-9.0 (Tertiary Amine) | The second basic center offers opportunities for pH-responsive behaviors. |
Potential Synthesis and Characterization Workflow
While this compound is commercially available, understanding its synthesis is crucial for derivatization or scale-up. A logical retrosynthetic approach would involve nucleophilic substitution reactions.
Proposed Retrosynthetic Pathway
A plausible synthesis could be achieved through the alkylation of N-(2-aminoethyl)amine (ethylenediamine) or a protected variant.
Caption: Proposed retrosynthetic analysis for the target compound.
Causality Behind Experimental Choices:
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Starting Material Selection: Ethylenediamine is a readily available and inexpensive starting material. However, its two primary amine groups have similar reactivity. To achieve selective N,N-disubstitution on one nitrogen while leaving the other as a primary amine, a protection/deprotection strategy (e.g., using a Boc group) would likely be necessary for a controlled, high-yield synthesis.
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Reaction Type: The reaction between an amine (nucleophile) and a halogenoalkane (electrophile) is a classic Sₙ2 nucleophilic substitution.[2] Using a solvent like acetonitrile or DMF would be appropriate. The addition of a non-nucleophilic base (e.g., diisopropylethylamine) would be required to scavenge the HBr byproduct without competing in the alkylation.
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Alternative: Reductive Amination: An alternative route could involve the reaction of ethylenediamine with 4-hydroxybutanal, followed by reductive amination. This might offer better control over the degree of alkylation.
Protocol: Structural Verification and Purity Assessment
For any research application, the identity and purity of the starting material must be rigorously confirmed.
Objective: To confirm the structure and assess the purity of a supplied batch of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol).
Methodology:
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High-Resolution Mass Spectrometry (HRMS):
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Step 1: Prepare a 1 mg/mL solution of the compound in methanol/water (50:50).
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Step 2: Infuse the solution into an ESI-qTOF mass spectrometer in positive ion mode.
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Step 3: Acquire the spectrum and look for the protonated molecular ion [M+H]⁺.
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Rationale: This provides an exact mass measurement, which is used to confirm the elemental composition (C₁₀H₂₄N₂O₂). The expected m/z for [C₁₀H₂₅N₂O₂]⁺ is 205.1916.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Step 1: Dissolve ~10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or MeOD).
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Step 2: Acquire ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) spectra.
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Rationale: ¹H NMR confirms the presence and integration of different proton environments (e.g., -CH₂OH, -CH₂N-). ¹³C NMR confirms the number of unique carbon atoms. 2D-NMR experiments establish the connectivity between atoms, providing unambiguous structural confirmation.
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Purity Analysis (LC-MS):
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Step 1: Develop a reverse-phase HPLC method (e.g., C18 column) with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
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Step 2: Inject the sample and monitor the eluent with both a UV detector (if the compound has a chromophore, though unlikely here) and a mass spectrometer.
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Rationale: This method separates the target compound from any impurities, allowing for purity to be calculated as a percentage of the total peak area. The mass spectrometer confirms that the main peak corresponds to the target mass.
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Potential Applications in Drug Development and Research
The trifunctional nature of this molecule makes it a versatile building block. Its utility can be inferred from the applications of analogous structures.
As a Scaffold for Novel Ligands
The spaced-out nitrogen and oxygen atoms form a potential pharmacophore for binding to biological targets. Similar aminoethyl-substituted scaffolds have been successfully used to develop potent ligands, for example, for σ1 receptors, which are implicated in various CNS disorders and cancer.[3] The butanol side chains offer vectors for further chemical modification to optimize binding affinity and selectivity.
As a Linker in Prodrug and Bioconjugate Design
The development of prodrugs is a key strategy to overcome limitations of active pharmaceutical ingredients (APIs), such as poor solubility or rapid metabolism.[4][]
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Functionality: The two hydroxyl groups can be esterified with a drug molecule containing a carboxylic acid. The primary amine can be used to form an amide bond.
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Application: This molecule could serve as a hydrophilic linker in an Antibody-Drug Conjugate (ADC) or be used to create a dual-prodrug, where two different (or identical) drug molecules are attached to the same linker, potentially for synergistic effects.
As a Monomer in Biomedical Polymers
Amino alcohols are important intermediates and precursors for biodegradable polymers used in applications like gene delivery.[6]
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Polymerization: The diol functionality allows this compound to act as a monomer in condensation polymerization with dicarboxylic acids to form polyesters, or with diisocyanates to form polyurethanes.
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Properties: The incorporated amine groups would create a cationic polymer. Such polymers are known to electrostatically bind to negatively charged nucleic acids (DNA, siRNA) and facilitate their entry into cells, a cornerstone of non-viral gene therapy. The pH-responsive nature of the amines could be exploited to trigger endosomal escape and release of the genetic payload.
Proposed Experimental Workflow for Application Screening
For a drug development professional considering this molecule, a structured, stage-gated evaluation is critical to de-risk the investment of time and resources.[7]
Caption: A stage-gated workflow for evaluating a novel chemical scaffold.
Trustworthiness Through Self-Validation: This workflow is inherently self-validating. A failure at any stage (e.g., unacceptable toxicity in C, poor solubility in B, lack of activity in F) provides a clear rationale to terminate the project or pivot the strategy, preventing the costly progression of a flawed candidate.[7] Each step builds upon the verified data of the previous one.
Safety and Handling
No specific safety data sheet (SDS) for CAS 197966-97-5 is available in the public domain. However, based on analogous amino alcohols, certain precautions are warranted. Molecules like 2-Amino-1-butanol are classified as corrosive, causing severe skin burns and eye damage.[8][9] Butan-1-ol itself is flammable, a skin/eye irritant, and can cause respiratory irritation.[10][11]
Recommended Precautions:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.
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Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
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First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]
References
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Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Available at: [Link]
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Cundy, K. C., et al. (2004). XP13512 [...], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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PubChem. (2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)-4-pyridinyl]methylamino]-4-methylsulfanylbutanoic acid. Available at: [Link]
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MDPI. Research in the Field of Drug Design and Development. Available at: [Link]
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PubChem. 6,6'-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol). Available at: [Link]
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US EPA. (2S)-2-(Ethylamino)butan-1-ol Properties. Available at: [Link]
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Wiese, M., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]
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MDPI. Catalytic Upgrading of Ethanol to 1-Butanol Biofuel Additive.... Available at: [Link]
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American Pharmaceutical Review. Preclinical Tools for De-Risking and Accelerating Oral Drug Development. Available at: [Link]
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ResearchGate. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Available at: [Link]
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PubChem. 4-(Diethylamino)-2-butyn-1-ol. Available at: [Link]
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Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions. Available at: [Link]
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ResearchGate. Key Factor Study for Generic Long-Acting PLGA Microspheres Based on a Reverse Engineering of Vivitrol. Available at: [Link]
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Agilent. 1-Butanol - Safety Data Sheet. Available at: [Link]
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MDPI. Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. Available at: [Link]
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PubMed. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Available at: [Link]
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